molecular formula C9H13NS2 B13822332 (1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione

(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione

Cat. No.: B13822332
M. Wt: 199.3 g/mol
InChI Key: XAAZHSUGIQNGKZ-ATVXKPNKSA-N
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Description

(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[321]octane-2,4-dithione is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom and two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione typically involves multiple steps. One common method includes the reaction of a bicyclic amine with a sulfur-containing reagent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione: shares similarities with other bicyclic compounds containing nitrogen and sulfur atoms, such as:

Uniqueness

The uniqueness of (1R,5S,8S)-1,8-dimethyl-3-azabicyclo[321]octane-2,4-dithione lies in its specific arrangement of atoms and the resulting chemical properties

Properties

Molecular Formula

C9H13NS2

Molecular Weight

199.3 g/mol

IUPAC Name

(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione

InChI

InChI=1S/C9H13NS2/c1-5-6-3-4-9(5,2)8(12)10-7(6)11/h5-6H,3-4H2,1-2H3,(H,10,11,12)/t5-,6-,9+/m0/s1

InChI Key

XAAZHSUGIQNGKZ-ATVXKPNKSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]1(C(=S)NC2=S)C

Canonical SMILES

CC1C2CCC1(C(=S)NC2=S)C

Origin of Product

United States

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